(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of catalytic processes and continuous flow reactors to enhance yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield diols. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Used in the development of natural product-based cosmetics and dietary supplements.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Catechin: A flavonoid found in tea with strong antioxidant activity.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Uniqueness
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its potent biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15-/m1/s1 |
InChI Key |
VFZYLYJWCROVLO-UKRRQHHQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.